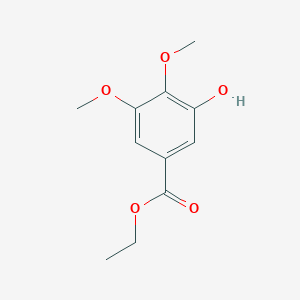![molecular formula C7H7N3 B1396572 4-Metil-1H-pirazolo[3,4-b]piridina CAS No. 856859-51-3](/img/structure/B1396572.png)
4-Metil-1H-pirazolo[3,4-b]piridina
Descripción general
Descripción
4-Methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of 4-Methyl-1H-pyrazolo[3,4-b]pyridine makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology .
Aplicaciones Científicas De Investigación
4-Methyl-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound for the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Mecanismo De Acción
Target of Action
The primary targets of 4-Methyl-1H-pyrazolo[3,4-b]pyridine are several important proteins, including cycline-dependent kinase1, HIV reverse transcriptase, leucine zipper kinase, protein kinase, xanthine oxidase, interleukin-6 (IL-6), tumor necrosis factor alpha (TNF-), phosphodiesterase-4, and NAD(P)H oxidases . These proteins play crucial roles in various biological processes, such as cell cycle regulation, viral replication, signal transduction, oxidative stress, immune response, and energy metabolism .
Mode of Action
4-Methyl-1H-pyrazolo[3,4-b]pyridine interacts with its targets by inhibiting their activities . This interaction results in changes in the normal functioning of these proteins, thereby affecting the biological processes they regulate .
Biochemical Pathways
The inhibition of these proteins by 4-Methyl-1H-pyrazolo[3,4-b]pyridine affects various biochemical pathways. For instance, the inhibition of cycline-dependent kinase1 can disrupt the cell cycle, potentially leading to the arrest of cell proliferation . Similarly, the inhibition of HIV reverse transcriptase can interfere with the replication of HIV, thereby suppressing the progression of HIV infection .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets and how long it stays in the body .
Result of Action
The molecular and cellular effects of 4-Methyl-1H-pyrazolo[3,4-b]pyridine’s action depend on the specific targets and pathways it affects. For example, if the compound inhibits cycline-dependent kinase1, it could lead to the arrest of cell proliferation, potentially exerting anti-cancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methyl-1H-pyrazolo[3,4-b]pyridine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Análisis Bioquímico
Biochemical Properties
4-Methyl-1H-pyrazolo[3,4-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . Additionally, 4-Methyl-1H-pyrazolo[3,4-b]pyridine can bind to specific receptors on cell surfaces, modulating their activity and leading to downstream effects on cellular processes .
Cellular Effects
The effects of 4-Methyl-1H-pyrazolo[3,4-b]pyridine on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the proliferation and differentiation of certain cell types, potentially making it useful in cancer therapy . Furthermore, 4-Methyl-1H-pyrazolo[3,4-b]pyridine can modulate the activity of transcription factors, leading to changes in gene expression patterns .
Molecular Mechanism
At the molecular level, 4-Methyl-1H-pyrazolo[3,4-b]pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . This compound has been shown to inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Additionally, 4-Methyl-1H-pyrazolo[3,4-b]pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 4-Methyl-1H-pyrazolo[3,4-b]pyridine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term exposure to 4-Methyl-1H-pyrazolo[3,4-b]pyridine has been observed to cause sustained changes in cellular function, including alterations in cell proliferation and metabolism .
Dosage Effects in Animal Models
The effects of 4-Methyl-1H-pyrazolo[3,4-b]pyridine vary with different dosages in animal models. At lower doses, this compound can have therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, 4-Methyl-1H-pyrazolo[3,4-b]pyridine can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy or toxicity changes significantly at specific dosage levels .
Metabolic Pathways
4-Methyl-1H-pyrazolo[3,4-b]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can affect metabolic flux and alter the levels of specific metabolites, potentially influencing overall metabolic homeostasis . Enzymes such as cytochrome P450s play a significant role in the metabolism of 4-Methyl-1H-pyrazolo[3,4-b]pyridine, leading to its biotransformation into active or inactive metabolites .
Transport and Distribution
Within cells and tissues, 4-Methyl-1H-pyrazolo[3,4-b]pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within specific tissues can influence its therapeutic and toxic effects . For example, 4-Methyl-1H-pyrazolo[3,4-b]pyridine may accumulate in the liver or kidneys, leading to organ-specific effects .
Subcellular Localization
The subcellular localization of 4-Methyl-1H-pyrazolo[3,4-b]pyridine can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 4-Methyl-1H-pyrazolo[3,4-b]pyridine may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, it may be directed to the mitochondria, influencing cellular metabolism and energy production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of aminopyrazole derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. One common method is the Friedländer condensation, which involves the reaction of an aminopyrazole with an aldehyde or ketone under acidic or basic conditions . Another approach is the multicomponent synthesis, which allows for the construction of the pyrazolopyridine system in a single step .
Industrial Production Methods: Industrial production of 4-Methyl-1H-pyrazolo[3,4-b]pyridine often employs scalable synthetic routes such as the Friedländer condensation due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyridine N-oxides, while reduction can produce various reduced derivatives .
Comparación Con Compuestos Similares
4-Methyl-1H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridine: Lacks the methyl group at the 4-position.
2H-Pyrazolo[3,4-b]pyridine: Differs in the position of the nitrogen atoms in the pyrazole ring.
Pyrazolo[4,3-c]pyridine: Has a different ring fusion pattern.
The uniqueness of 4-Methyl-1H-pyrazolo[3,4-b]pyridine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propiedades
IUPAC Name |
4-methyl-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-3-8-7-6(5)4-9-10-7/h2-4H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEAAUAFISZRDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NNC2=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90706347 | |
| Record name | 4-Methyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90706347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856859-51-3 | |
| Record name | 4-Methyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=856859-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90706347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Spiro[3.5]nonane-7-carboxylic acid](/img/structure/B1396497.png)


![(4S)-N~2~-(tert-Butoxycarbonyl)-N-methoxy-4-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-N,5-dimethyl-L-norleucinamide](/img/structure/B1396500.png)
![tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B1396501.png)


![(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1396506.png)


![N,N-Dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1396511.png)
